molecular formula C9H9BrN2 B13028405 3-bromo-1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine

3-bromo-1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B13028405
M. Wt: 225.08 g/mol
InChI Key: OSIIAFHNLOKSCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine is a versatile brominated heterocyclic building block, also known as a 7-azaindole derivative, of significant interest in medicinal chemistry and drug discovery. Its core structure is prized for acting as a bioisostere of purines, enabling it to mimic adenosine and interact with the hinge region of kinase ATP-binding sites . This makes the pyrrolo[2,3-b]pyridine scaffold a foundational component in the design and synthesis of potential therapeutic agents, particularly for targeting various protein kinases . Researchers utilize this brominated derivative as a critical synthetic intermediate. The bromine atom at the 3-position serves as an excellent handle for further functionalization via cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the introduction of diverse aromatic and heteroaromatic groups to explore structure-activity relationships (SAR) . Compounds based on this scaffold have been investigated as potent inhibitors for a range of biological targets. These include Maternal Embryonic Leucine Zipper Kinase (MELK), a target in various cancers , and Glycogen Synthase Kinase-3β (GSK-3β), a promising target for Alzheimer's disease . Furthermore, this chemotype has shown promise in the development of broad-spectrum antiviral agents targeting host kinases like Adaptor Associated Kinase 1 (AAK1) to disrupt viral replication . The specific 1,4-dimethyl substitution pattern on this molecule may be employed to fine-tune physicochemical properties, such as solubility and metabolic stability, or to direct regioselective synthesis. This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Properties

Molecular Formula

C9H9BrN2

Molecular Weight

225.08 g/mol

IUPAC Name

3-bromo-1,4-dimethylpyrrolo[2,3-b]pyridine

InChI

InChI=1S/C9H9BrN2/c1-6-3-4-11-9-8(6)7(10)5-12(9)2/h3-5H,1-2H3

InChI Key

OSIIAFHNLOKSCL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CN(C2=NC=C1)C)Br

Origin of Product

United States

Preparation Methods

Starting Material Preparation and Core Construction

The pyrrolo[2,3-b]pyridine core is commonly synthesized via condensation reactions involving amino-substituted pyrroles or pyridine derivatives. One effective approach involves the cyclocondensation of substituted 2-amino-1H-pyrrole derivatives with appropriate electrophiles or active methylene compounds under acidic conditions (e.g., acetic acid with catalytic hydrochloric acid) to form the fused heterocyclic system. This method is supported by the work of Hilmy et al. (2023), demonstrating efficient synthesis of pyrrolo[2,3-b]pyridine derivatives through two-component reactions, yielding various substituted analogs with high purity after chromatographic purification.

Regioselective Bromination at the 3-Position

Selective bromination at the 3-position of the pyrrolo[2,3-b]pyridine ring is typically performed using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an organic solvent such as chloroform, dichloromethane, or tetrahydrofuran (THF) at low to ambient temperatures (0 °C to room temperature) for controlled durations ranging from 10 minutes to several hours to prevent over-bromination or side reactions.

  • Typical conditions:
    • Reagent: Bromine or NBS
    • Solvent: Chloroform, dichloromethane, or THF
    • Temperature: 0 °C to room temperature
    • Time: 10 minutes to 16 hours
    • Optional base: Triethylamine or similar bases to facilitate reaction

This bromination step is crucial to yield 3-bromo-substituted intermediates with high regioselectivity and yield.

Methylation of the Nitrogen Atoms

Methylation at the 1- and 4-positions (nitrogen atoms) of the pyrrolo[2,3-b]pyridine ring is achieved via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The use of strong bases like lithium diisopropylamide (LDA) in anhydrous THF at low temperatures (-78 °C to -40 °C) allows for selective deprotonation of the nitrogen atoms prior to methylation, preventing undesired side reactions and ensuring regioselectivity.

  • Typical methylation conditions:
    • Base: LDA
    • Solvent: THF (anhydrous)
    • Temperature: -78 °C to -40 °C
    • Methylating agent: Methyl iodide or equivalent
    • Reaction time: 30 minutes to 3 hours

Summary Table of Preparation Steps and Conditions

Step Reagents/Conditions Solvent(s) Temperature Time Notes
Core synthesis 2-amino-pyrrole derivative + active methylene compound + AcOH + catalytic HCl Acetic acid Reflux (~100 °C) ~4 hours Cyclocondensation to form pyrrolo[2,3-b]pyridine core
Bromination Bromine or NBS + base (e.g., triethylamine) Chloroform, DCM, or THF 0 °C to RT 10 min to 16 hours Regioselective bromination at 3-position
Methylation LDA + methyl iodide Anhydrous THF -78 °C to -40 °C 30 min to 3 hours Selective N-methylation at 1- and 4-positions
Optional Suzuki coupling Pd catalyst + boronic acid + K2CO3 Dioxane/water 80 °C to reflux 1 to 16 hours For further aryl substitution if needed

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The pyridine ring can be reduced under specific conditions to form dihydropyridine derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction Reactions: Hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas.

Major Products:

    Substitution Reactions: Products include 3-azido-1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine or 3-thio-1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine.

    Oxidation Reactions: Products include this compound-2-carboxylic acid.

    Reduction Reactions: Products include 3-bromo-1,4-dimethyl-1,2-dihydro-1H-pyrrolo[2,3-b]pyridine.

Scientific Research Applications

Cancer Therapy

One of the primary applications of 3-bromo-1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine derivatives is their role as inhibitors of fibroblast growth factor receptors (FGFRs). Abnormal activation of FGFR signaling pathways is implicated in numerous cancers, making FGFRs attractive targets for cancer therapy.

Case Study: FGFR Inhibition

A study reported the synthesis and evaluation of several pyrrolo[2,3-b]pyridine derivatives, including this compound. Among these derivatives, one compound exhibited potent inhibitory activity against FGFR1, with an IC50 value of 7 nM. This compound also demonstrated significant antiproliferative effects on breast cancer cell lines (4T1), inhibiting cell proliferation and inducing apoptosis. Furthermore, it reduced cell migration and invasion capabilities .

CompoundFGFR1 IC50 (nM)Effect on 4T1 Cells
This compound7Inhibition of proliferation and induction of apoptosis

Protein Kinase Inhibition

The compound has also been investigated for its potential as a protein kinase inhibitor. Protein kinases play critical roles in various cellular processes, including cell growth and division. Inhibiting specific kinases can lead to therapeutic benefits in treating cancers and other diseases.

Case Study: IGF-1R Inhibition

Research highlighted that derivatives of pyrrolo[2,3-b]pyridine could inhibit the insulin-like growth factor 1 receptor (IGF-1R), which is often overexpressed in tumors. These compounds may offer new avenues for treating solid tumors by modulating kinase activity associated with tumor growth .

Antiviral Activity

Emerging research indicates that pyrrolo[2,3-b]pyridine derivatives may possess antiviral properties. Specific modifications to the structure can enhance their effectiveness against viral infections.

Case Study: Antiviral Efficacy

A subset of pyrrolo[2,3-b]pyridine analogs demonstrated low micromolar inhibitory potency against certain viruses in vitro. Their selectivity and reduced cytotoxicity suggest they could serve as potential antiviral agents .

Neuroprotective Effects

Recent studies have suggested that pyrrolo[2,3-b]pyridine derivatives may exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases.

Case Study: Neuroprotection

Research into the neuroprotective properties of these compounds has shown promise in reducing neuronal cell death under stress conditions. The ability to modulate neuroinflammation and oxidative stress pathways highlights their potential therapeutic applications in diseases such as Alzheimer's and Parkinson's disease.

Antidiabetic Activity

Some derivatives have been investigated for their ability to improve insulin sensitivity and glucose uptake in muscle cells.

Case Study: Insulin Sensitivity

Studies indicated that certain pyrrolo[2,3-b]pyridine compounds could enhance glucose incorporation into lipids without affecting circulating insulin levels. This property positions them as potential treatments for type 2 diabetes mellitus .

Mechanism of Action

The mechanism of action of 3-bromo-1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine and its derivatives often involves the inhibition of specific molecular targets. For example, compounds targeting FGFRs bind to the receptor’s kinase domain, preventing its activation and subsequent signaling pathways that promote cell proliferation and survival . This inhibition can lead to reduced tumor growth and metastasis in cancer models.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Physicochemical Properties

The substituent pattern profoundly influences the compound’s reactivity, solubility, and biological activity. Key comparisons include:

Table 1: Substituent Effects on Key Properties
Compound Substituents Yield (%) Purity (%) Aqueous Solubility Key Applications
3-Bromo-1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine 3-Br, 1-CH₃, 4-CH₃ N/A N/A Low (predicted) Kinase inhibitor precursor
5-Bromo-1H-pyrrolo[2,3-b]pyridine () 5-Br 75 (syn) N/A Moderate Suzuki coupling substrate
5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine (15) () 5-Br, 3-I 92 N/A Low Halogen exchange reactions
5-(3,4-Dimethoxyphenyl)-3-(4-fluorophenylethynyl)-1H-pyrrolo[2,3-b]pyridine (21e) () 5-Aryl, 3-ethynyl 36 98 Low Kinase inhibition
N-(5-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide (8a) () 5-Ph, 3-nicotinamide 36 99 Moderate Anticancer candidate
  • Bromine vs. Iodine: Bromine at position 3 (as in the target compound) offers superior stability compared to iodine (e.g., compound 15), which is prone to oxidative degradation. However, iodine’s larger atomic radius enhances reactivity in Sonogashira couplings .
  • Methyl Groups: The 1,4-dimethyl substitution in the target compound likely reduces solubility compared to non-methylated analogs (e.g., 5-bromo-1H-pyrrolo[2,3-b]pyridine) due to increased hydrophobicity. Methyl groups may also sterically hinder electrophilic substitution at adjacent positions .
  • Polar Substituents : Derivatives with morpholine or nicotinamide groups (e.g., compound 8a) exhibit improved solubility, highlighting the impact of polar functional groups on pharmacokinetics .

Biological Activity

3-Bromo-1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₉H₉BrN₂
  • Molecular Weight : 225.08 g/mol
  • CAS Number : 1368142-71-5

Research indicates that this compound acts primarily as an inhibitor of specific kinases, particularly the serum/glucocorticoid-regulated kinase 1 (SGK1) and fibroblast growth factor receptors (FGFRs). These pathways are crucial in various cellular processes including proliferation, survival, and migration of cancer cells.

Inhibition of SGK1 Kinase

The compound has been shown to inhibit SGK1 kinase activity effectively. This inhibition is significant as SGK1 is implicated in several diseases including cancer and metabolic disorders. The administration of this compound could provide a therapeutic strategy for conditions mediated by SGK1 activity .

FGFR Inhibition

Recent studies have demonstrated that derivatives of pyrrolo[2,3-b]pyridine exhibit potent inhibitory activity against FGFRs. For instance, one derivative showed IC₅₀ values of 7 nM for FGFR1 and 9 nM for FGFR2, indicating strong potential for use in targeting tumors with aberrant FGFR signaling .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity TypeDescription
Anticancer Activity Inhibits proliferation and induces apoptosis in various cancer cell lines such as breast cancer cells (4T1) .
Kinase Inhibition Effective against SGK1 and FGFRs; potential applications in cancer therapy .
Cell Migration Significantly reduces migration and invasion capabilities of cancer cells .

Study on FGFR Inhibition

A study focused on a series of pyrrolo[2,3-b]pyridine derivatives found that one particular derivative exhibited remarkable FGFR inhibitory activity. This compound not only inhibited cell proliferation but also induced apoptosis in breast cancer models. The study emphasized the importance of the molecular structure in enhancing biological activity .

SGK1 Kinase Inhibition Research

Another investigation highlighted the utility of this compound in inhibiting SGK1. The findings suggested that this compound could be developed into a therapeutic agent for diseases where SGK1 plays a pivotal role .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.